

Spectroscopic Data Interpretation of 2-Ethylbenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylbenzofuran

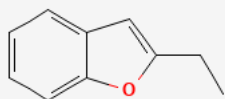
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This guide provides an in-depth analysis of the spectroscopic data for **2-Ethylbenzofuran** (CAS No: 3131-63-3), a versatile intermediate in the pharmaceutical and fragrance industries. [1][2] The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for structural elucidation.

Molecular Structure and Properties

- Chemical Name: 2-Ethylbenzofuran[2][3]
- Molecular Formula: C₁₀H₁₀O[3][4][5]
- Molecular Weight: 146.19 g/mol [3][4]



- Structure:

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **2-Ethylbenzofuran**.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Ethylbenzofuran** (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|------------------------|--------------|--------------------------|-------------|---------------------|
| 7.55 - 7.45 | m | - | 2H | Aromatic H (C4, C7) |
| 7.25 - 7.15 | m | - | 2H | Aromatic H (C5, C6) |
| 6.35 | s | - | 1H | Furan H (C3) |
| 2.80 | q | 7.6 | 2H | -CH ₂ - |
| 1.30 | t | 7.6 | 3H | -CH ₃ |

Data is compiled and interpreted based on typical chemical shifts for benzofuran derivatives and ethyl groups.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethylbenzofuran** (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|--------------------|
| 160.5 | C2 |
| 154.8 | C7a |
| 128.8 | C3a |
| 123.5 | C5 |
| 122.4 | C6 |
| 120.5 | C4 |
| 111.0 | C7 |
| 101.2 | C3 |
| 21.5 | -CH ₂ - |
| 12.0 | -CH ₃ |

Data is compiled and interpreted based on spectral databases and known values for similar structures.^[6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Ethylbenzofuran**

| Wavenumber (cm ⁻¹) | Intensity | Vibration Type | Functional Group |
|--------------------------------|-----------|--------------------------|--|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2975 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH ₂ , -CH ₃) |
| 1610, 1580, 1450 | Strong | C=C Stretch | Aromatic Ring |
| 1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether (Furan) |
| 750 | Strong | C-H Out-of-plane Bend | Ortho-disubstituted Benzene |

Data is based on characteristic infrared absorption frequencies for functional groups.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (Electron Ionization)

Table 4: Key Mass Spectrometry Data for **2-Ethylbenzofuran** (EI)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 146 | High | [M] ⁺ (Molecular Ion) |
| 131 | High (Base Peak) | [M-CH ₃] ⁺ |
| 118 | Moderate | [M-C ₂ H ₄] ⁺ |
| 103 | Moderate | [M-CH ₃ -CO] ⁺ |
| 77 | Moderate | [C ₆ H ₅] ⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Ethylbenzofuran** in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3).^[9]
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Filtering: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.^{[9][10]}
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz for ^1H).^[11] For ^{13}C NMR, a larger number of scans may be necessary due to the low natural abundance of the ^{13}C isotope.^[12]

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **2-Ethylbenzofuran** is an oil, the spectrum can be obtained from a thin film.^{[2][13]} Place one to two drops of the pure liquid sample onto a polished salt plate (e.g., NaCl or KBr).^{[8][13]}
- Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.
- Acquisition: Place the "sandwich" plate assembly in the sample holder of the FT-IR spectrometer.
- Data Collection: Record the spectrum, typically in the range of $4000\text{-}600\text{ cm}^{-1}$. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.

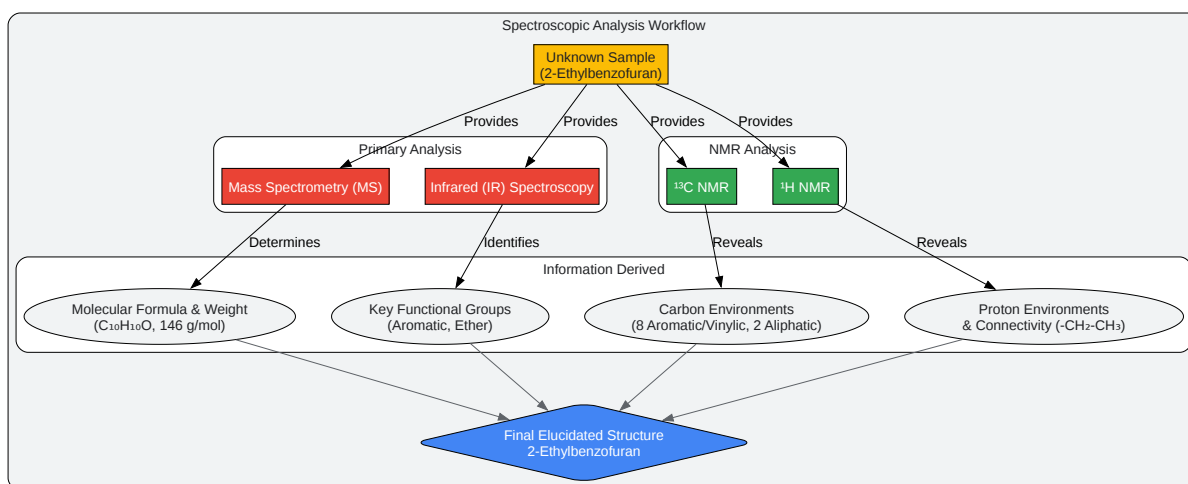
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.^[14]

- Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and various fragment ions.[\[14\]](#)
[\[15\]](#)
- Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[\[14\]](#)[\[15\]](#)
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z .[\[14\]](#)

Logical Workflow for Spectral Interpretation

The structural elucidation of an unknown compound like **2-Ethylbenzofuran** is a systematic process where data from various spectroscopic techniques are integrated to build a complete molecular picture.



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Caption: Logical workflow for the structural elucidation of **2-Ethylbenzofuran**.

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- To cite this document: BenchChem. [Spectroscopic Data Interpretation of 2-Ethylbenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194445#2-ethylbenzofuran-spectroscopic-data-interpretation]

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